

Introduction: The Significance of the Brominated Phenyl Scaffold

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Compound of Interest

Compound Name:	(1S)-1-(2,5-dibromophenyl)ethan-1-ol
CAS No.:	2227896-22-0
Cat. No.:	B6157613

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In the landscape of medicinal chemistry and drug development, the halogenated phenyl moiety serves as a cornerstone for designing novel therapeutic agents. The introduction of bromine atoms onto an aromatic ring can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The 2,5-dibromophenyl scaffold, in particular, offers a unique electronic and steric profile that has been successfully exploited in the development of targeted inhibitors and other bioactive molecules. This technical guide provides a comprehensive review of 2,5-dibromophenyl ethanol derivatives, with a primary focus on their synthesis, structure-activity relationships (SAR), and applications as pioneering therapeutic agents. We will delve into the rationale behind synthetic strategies and explore the molecular mechanisms that underpin the biological activity of these compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties of Core Structures

The foundational molecules in this class are 2-(2,5-dibromophenyl)ethanol and 1-(2,5-dibromophenyl)ethanol. While extensive biological data on these core structures is limited, their

derivatives have shown significant activity. Understanding the properties of these parent compounds is crucial for synthetic planning and derivative design.

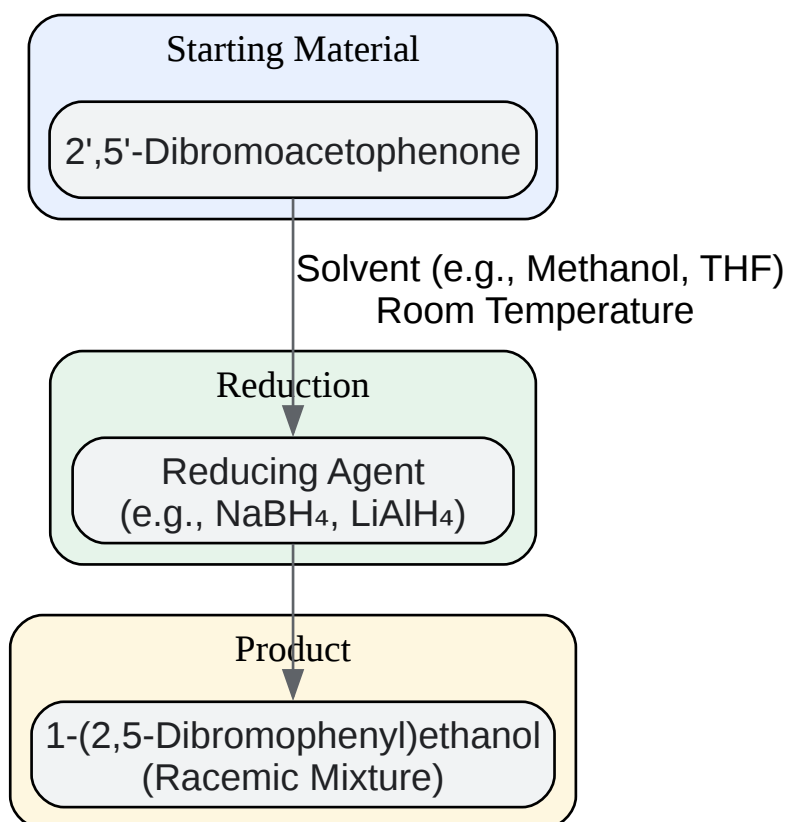
Property	2-(2,5-Dibromophenyl)ethanol	1-(2,5-Dibromophenyl)ethanol
Molecular Formula	C ₈ H ₈ Br ₂ O	C ₈ H ₈ Br ₂ O
Molecular Weight	279.96 g/mol [1]	279.96 g/mol
Appearance	Solid[1]	Not specified; likely solid or oil
Purity	Typically ≥98%[1][2]	Not specified
CAS Number	1203660-38-1[1][2]	203738-16-5

Synthesis Strategies: Crafting the Core and Its Derivatives

The synthesis of 2,5-dibromophenyl ethanol derivatives can be approached through several reliable synthetic routes. The choice of strategy is often dictated by the desired final structure, particularly regarding the position of the ethanol group and the stereochemistry of the chiral center in 1-(2,5-dibromophenyl)ethanol.

Synthesis of 1-(2,5-Dibromophenyl)ethanol

The most direct route to 1-(2,5-dibromophenyl)ethanol involves the reduction of the corresponding ketone, 2',5'-dibromoacetophenone.



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Caption: General workflow for the synthesis of 1-(2,5-dibromophenyl)ethanol.

Causality in Experimental Design:

- Choice of Reducing Agent: Sodium borohydride (NaBH₄) is often preferred for its mildness, safety, and compatibility with protic solvents like methanol or ethanol. For less reactive ketones or when a more potent reductant is needed, lithium aluminum hydride (LiAlH₄) in an anhydrous aprotic solvent like tetrahydrofuran (THF) is a viable alternative. However, LiAlH₄ requires a more stringent anhydrous setup and a careful quenching procedure[3].
- Solvent Selection: The solvent must solubilize the starting ketone and be inert to the reducing agent. Methanol is ideal for NaBH₄, while THF is standard for LiAlH₄.

Catalytic Asymmetric Synthesis

For applications in drug development, obtaining a single enantiomer of a chiral alcohol is often critical, as different enantiomers can have vastly different biological activities and toxicities. Catalytic asymmetric synthesis provides an elegant method to produce enantiomerically pure (R)- or (S)-1-(2,5-dibromophenyl)ethanol.[4] This is typically achieved by using a chiral catalyst that facilitates the enantioselective reduction of the prochiral ketone.

Methodology: The reduction of 2',5'-dibromoacetophenone with a borane source, such as borane-dimethyl sulfide complex ($\text{BH}_3\text{-SMe}_2$), can be rendered highly enantioselective by the presence of a chiral oxazaborolidine catalyst, such as the Corey-Bakshi-Shibata (CBS) catalyst[4].

Experimental Protocol: Asymmetric Reduction of 2',5'-Dibromoacetophenone

- **Catalyst Preparation:** In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve the (R)- or (S)-CBS catalyst (5-10 mol%) in anhydrous THF.
- **Borane Addition:** Cool the solution to 0°C and slowly add $\text{BH}_3\text{-SMe}_2$ (1.0-1.5 equivalents) via syringe. Stir for 10-15 minutes.
- **Substrate Addition:** Add a solution of 2',5'-dibromoacetophenone (1.0 equivalent) in anhydrous THF dropwise to the catalyst-borane mixture over 30 minutes.
- **Reaction Monitoring:** Maintain the reaction at 0°C or room temperature and monitor its progress by Thin-Layer Chromatography (TLC).
- **Quenching:** Once the reaction is complete, carefully quench the excess borane by the slow, dropwise addition of methanol at 0°C.
- **Work-up:** Remove the solvents under reduced pressure. Add dilute hydrochloric acid and extract the product with an organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate. Purify the resulting chiral alcohol by flash column chromatography.
- **Validation:** Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

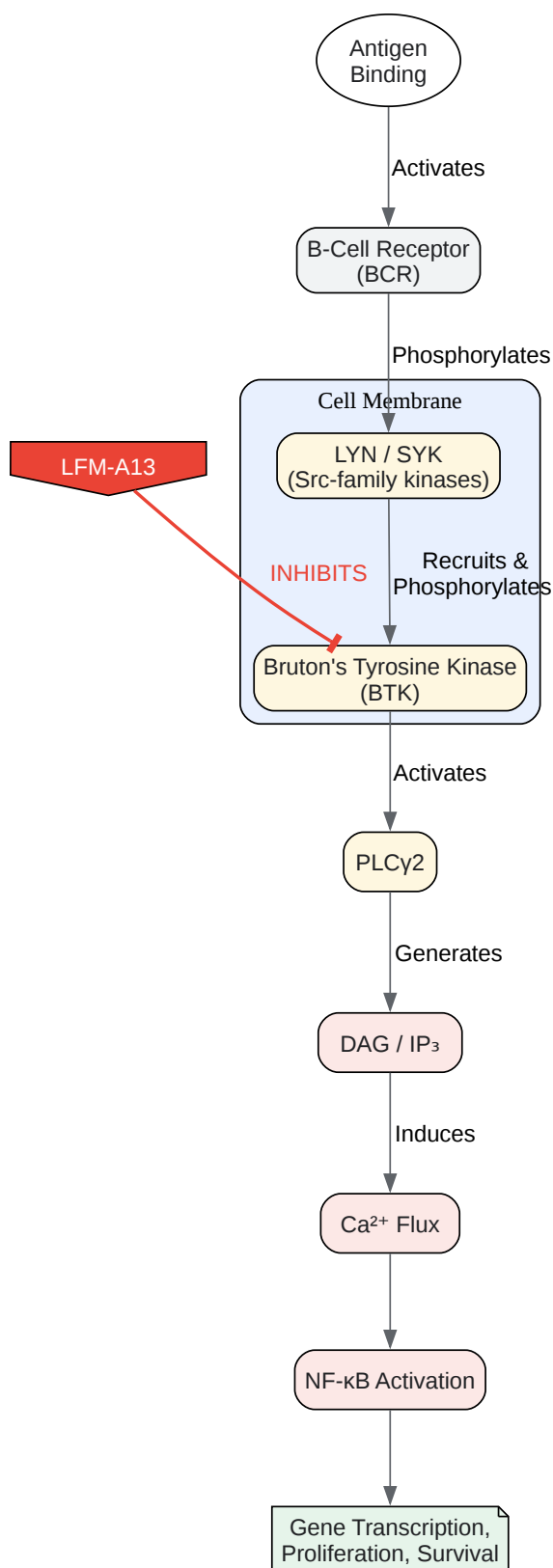
Key Derivative: LFM-A13, a Potent BTK Inhibitor

The most prominent and well-studied derivative is α -cyano- β -hydroxy- β -methyl-N-(2,5-dibromophenyl)propenamide, known as LFM-A13. This molecule was rationally designed as a specific inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[5][6]

Biological Activity and Therapeutic Applications

- **Anti-Leukemic Agent:** BTK is a key component of the B-cell receptor (BCR) signaling pathway. Dysregulation of this pathway is a hallmark of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma. LFM-A13 inhibits BTK, thereby blocking the downstream signaling cascades that promote cancer cell proliferation and survival.[7]
- **Anti-Thrombotic Agent:** BTK also plays an important role in platelet physiology by regulating the glycoprotein GPVI signaling pathway, which is critical for collagen-induced platelet activation and aggregation. LFM-A13 has been shown to inhibit collagen-induced platelet aggregation, suggesting its potential as an anti-thrombotic agent to prevent conditions like fatal thromboembolism.[6]

Mechanism of Action: BTK Signaling Pathway Inhibition



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Caption: LFM-A13 inhibits the BTK signaling pathway in B-cells.

This pathway is initiated by antigen binding to the B-cell receptor (BCR). This leads to the activation of Src-family kinases which then recruit and phosphorylate BTK. Activated BTK phosphorylates and activates phospholipase C gamma 2 (PLC γ 2), triggering a downstream cascade that results in calcium mobilization and activation of transcription factors like NF- κ B, ultimately promoting cell survival and proliferation. LFM-A13 specifically binds to and inhibits the kinase activity of BTK, effectively halting this entire signaling cascade.[6]

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study for a wide range of 2,5-dibromophenyl ethanol derivatives is not available in the literature, insights can be drawn from LFM-A13 and related brominated compounds.

- **Dibromo Substitution:** The 2,5-dibromo substitution pattern on the phenyl ring is critical for the activity of LFM-A13. This arrangement likely optimizes the molecule's fit and interactions within the ATP-binding pocket of BTK, contributing to its inhibitory potency. The electron-withdrawing nature of the bromine atoms can also influence the electronic properties of the amide linker.
- **Propenamide Scaffold:** The α -cyano- β -hydroxy- β -methyl-propenamide portion of LFM-A13 is a key pharmacophore. The cyano and hydroxyl groups are capable of forming crucial hydrogen bonds with amino acid residues in the kinase domain, anchoring the inhibitor in place.
- **General Observations from Other Bromophenols:** Studies on other bromophenol derivatives have shown that the position and number of bromine atoms significantly influence biological activity, including enzyme inhibition and anticancer effects.[8][9] For instance, in a series of bromophenol derivatives evaluated as enzyme inhibitors, the substitution pattern was found to be a key determinant of potency against carbonic anhydrases and acetylcholinesterase, highlighting the importance of steric and electronic effects in ligand-enzyme binding.[8]

Future Directions and Conclusion

The 2,5-dibromophenyl ethanol scaffold and its derivatives represent a promising area for therapeutic innovation. The success of LFM-A13 as a potent and specific BTK inhibitor

validates this chemical space for the development of targeted therapies. Future research should focus on:

- Exploring New Derivatives: Synthesizing and screening new derivatives of 1-(2,5-dibromophenyl)ethanol and 2-(2,5-dibromophenyl)ethanol to identify novel biological targets and activities.
- Expanding Therapeutic Areas: Investigating the potential of these compounds in other diseases where relevant pathways are implicated, such as autoimmune disorders and other types of cancer.[\[9\]](#)
- Detailed SAR Studies: Conducting systematic SAR studies to better understand the relationship between the molecular structure and biological activity, which will guide the design of more potent and selective next-generation inhibitors.

In conclusion, 2,5-dibromophenyl ethanol derivatives are a valuable class of compounds for drug discovery. The foundational knowledge of their synthesis, coupled with the profound biological activity of derivatives like LFM-A13, provides a solid platform for developing novel and effective treatments for a range of human diseases.

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